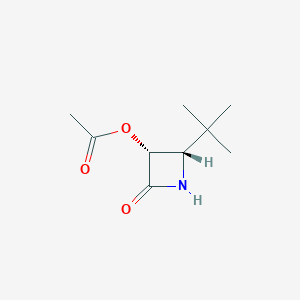
1-(1-Cyclohexylidenepentan-2-yl)-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Cyclohexylidenepentan-2-yl)-4-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a cyclohexylidene group attached to a pentanyl chain, which is further connected to a methyl-substituted benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Cyclohexylidenepentan-2-yl)-4-methylbenzene typically involves the following steps:
Formation of the Cyclohexylidene Group: This can be achieved through the reaction of cyclohexanone with a suitable alkylating agent under acidic or basic conditions.
Attachment of the Pentanyl Chain: The cyclohexylidene group is then reacted with a pentanyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Formation of the Benzene Ring: The final step involves the Friedel-Crafts alkylation of toluene with the cyclohexylidenepentan-2-yl intermediate in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Cyclohexylidenepentan-2-yl)-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst such as palladium on carbon can convert the cyclohexylidene group to a cyclohexyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of cyclohexylidenepentan-2-one or cyclohexylidenepentan-2-oic acid.
Reduction: Formation of 1-(1-Cyclohexylpentan-2-yl)-4-methylbenzene.
Substitution: Formation of halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1-(1-Cyclohexylidenepentan-2-yl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(1-Cyclohexylidenepentan-2-yl)-4-methylbenzene involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1-Cyclohexylidenepentan-2-yl)benzene: Lacks the methyl group on the benzene ring.
1-(1-Cyclohexylidenepentan-2-yl)-4-ethylbenzene: Contains an ethyl group instead of a methyl group on the benzene ring.
1-(1-Cyclohexylidenepentan-2-yl)-4-methoxybenzene: Contains a methoxy group on the benzene ring.
Uniqueness
1-(1-Cyclohexylidenepentan-2-yl)-4-methylbenzene is unique due to the presence of both the cyclohexylidene and pentanyl groups, along with the methyl-substituted benzene ring. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
917568-99-1 |
|---|---|
Molekularformel |
C18H26 |
Molekulargewicht |
242.4 g/mol |
IUPAC-Name |
1-(1-cyclohexylidenepentan-2-yl)-4-methylbenzene |
InChI |
InChI=1S/C18H26/c1-3-7-18(14-16-8-5-4-6-9-16)17-12-10-15(2)11-13-17/h10-14,18H,3-9H2,1-2H3 |
InChI-Schlüssel |
UVFYATOMEVWCDO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C=C1CCCCC1)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



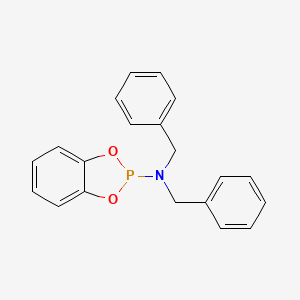


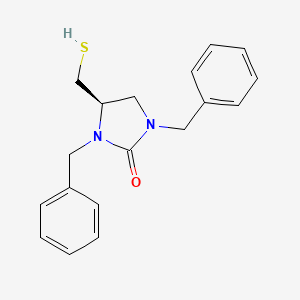
![4-(1H-Pyrrolo[2,3-B]pyridin-3-ylcarbonyl)piperidine](/img/structure/B12603103.png)
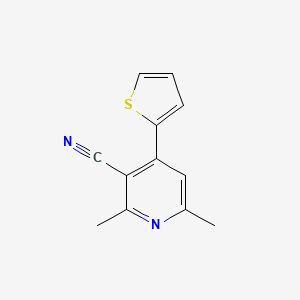
![N-1,3-Benzothiazol-2-yl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B12603120.png)
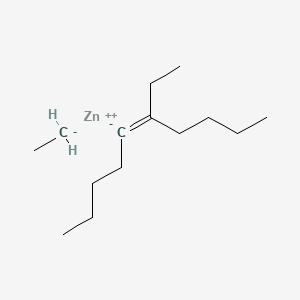
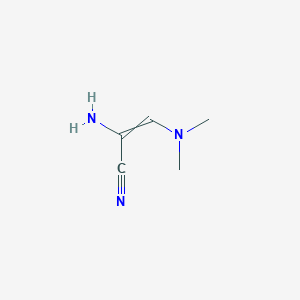
![4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one](/img/structure/B12603130.png)
![7-Acetyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12603133.png)
